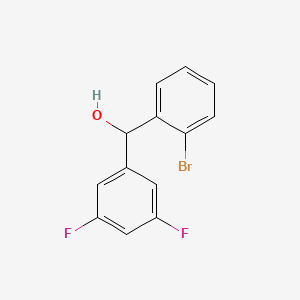

(2-Bromophenyl)(3,5-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTYVEHGTKPINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Bromophenyl 3,5 Difluorophenyl Methanol

Classical Grignard and Organolithium Approaches to Substituted Arylmethanols

The most direct and traditional methods for synthesizing diarylmethanols involve the carbon-carbon bond-forming reaction between an organometallic reagent and a carbonyl compound. wikipedia.org For (2-Bromophenyl)(3,5-difluorophenyl)methanol, this typically involves the nucleophilic addition of an aryl Grignard or organolithium reagent to an appropriate benzaldehyde.

These reactions hinge on the generation of a nucleophilic aryl species that attacks the electrophilic carbonyl carbon of an aldehyde. wisc.edu Two primary pathways are viable:

Pathway A: The reaction of a 2-bromophenyl organometallic reagent with 3,5-difluorobenzaldehyde (B1330607).

Pathway B: The reaction of a 3,5-difluorophenyl organometallic reagent with 2-bromobenzaldehyde (B122850).

Grignard reagents are typically formed by reacting an aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Organolithium reagents can be prepared similarly via reaction with lithium metal or, more commonly, through halogen-metal exchange with an existing organolithium compound like n-butyllithium (n-BuLi). wikipedia.orgorgosolver.com The polar nature of the carbon-metal bond renders the carbon atom highly nucleophilic and basic. wikipedia.orgmnstate.edu

Optimization of Reagent Stoichiometry and Reaction Conditions

Successful synthesis using Grignard and organolithium reagents requires meticulous control over reaction parameters to maximize the yield of the desired diarylmethanol and minimize side products.

Key Optimization Parameters:

Anhydrous Conditions: Grignard and organolithium reagents are potent bases that react readily with protic solvents, including atmospheric moisture. wikipedia.orgcerritos.edu This reaction quenches the reagent, forming an alkane and preventing the desired addition to the carbonyl. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. chemguide.co.uklibretexts.org

Reagent Stoichiometry: A slight excess (typically 1.1 to 1.5 equivalents) of the organometallic reagent is often used to ensure complete consumption of the aldehyde starting material. However, a large excess can promote side reactions.

Temperature Control: Organolithium reactions, particularly those involving lithium-halogen exchange, are often conducted at very low temperatures (-78 °C) to prevent undesired side reactions, such as coupling or reaction with the solvent. wikipedia.org Grignard reactions are typically initiated with gentle warming and then proceed exothermically. mt.com Maintaining a controlled temperature is crucial to prevent the formation of byproducts like biphenyl, which is favored at higher temperatures. libretexts.org

Solvent Choice: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are standard for these reactions as they are aprotic and effectively solvate the organomagnesium or organolithium species, stabilizing the reagent. cerritos.edu

Order of Addition: Typically, the aldehyde solution is added slowly to the organometallic reagent to maintain a low concentration of the aldehyde, which can help suppress side reactions.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. | wikipedia.orgcerritos.edu |

| Temperature | -78 °C to Room Temperature | Minimizes side reactions and controls exothermic events. Low temperatures are especially critical for organolithium stability. | wikipedia.orglibretexts.org |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic nature prevents quenching of the reagent; effectively solvates and stabilizes the organometallic species. | cerritos.edu |

| Reagent Ratio | ~1.1 : 1 (Organometallic : Aldehyde) | Ensures complete consumption of the limiting reagent without excessive side product formation. | |

| Workup | Aqueous Acid (e.g., NH₄Cl, dil. HCl) | Protonates the intermediate alkoxide to form the final alcohol product and dissolves magnesium salts. | wisc.edu |

Stereochemical Control in Analogous Chiral Arylmethanol Systems

While this compound is an achiral molecule, the principles of stereochemical control are highly relevant for the synthesis of analogous chiral diarylmethanols, which are important scaffolds in pharmaceuticals. researchgate.netnih.gov Achieving high enantioselectivity in these systems typically involves two main strategies: the asymmetric reduction of a prochiral ketone precursor or the catalytic asymmetric addition of an organometallic reagent to an aldehyde. researchgate.netnih.gov

Asymmetric Hydrogenation: This method involves the reduction of the corresponding prochiral diaryl ketone, (2-Bromophenyl)(3,5-difluorophenyl)methanone. Chiral catalysts, such as those based on ruthenium complexes with specialized ligands (e.g., RuPHOX-Ru), can facilitate the asymmetric transfer of hydrogen, leading to the formation of one enantiomer of the alcohol in high excess. researchgate.net The success of this method relies on the precise interaction between the substrate and the chiral catalyst to control the facial selectivity of the hydride attack.

Catalytic Asymmetric Addition: This approach modifies the classical organometallic addition. Instead of a stoichiometric Grignard or organolithium reagent, an organozinc reagent can be generated in situ and added to the aldehyde in the presence of a chiral catalyst, often an amino alcohol. nih.gov To prevent a non-catalyzed background reaction that would lead to a racemic product, additives like chelating diamines can be introduced to sequester lithium chloride byproducts that promote it. nih.gov This strategy enables the direct formation of enantioenriched diarylmethanols from aldehyde precursors.

Alternative and Modern Synthetic Routes

Modern synthetic strategies often employ a two-step approach: the synthesis of a diaryl ketone precursor followed by its reduction to the final diarylmethanol product. This pathway opens up a wider range of reactions, particularly powerful transition metal-catalyzed coupling methods for the precursor synthesis. nih.gov

Reductive Methods for Carbonyl Precursors

Once the precursor, (2-Bromophenyl)(3,5-difluorophenyl)methanone, is synthesized, it can be readily reduced to the target alcohol. Several standard laboratory methods are available for this transformation:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for reducing ketones to secondary alcohols. NaBH₄ is generally preferred for its milder nature and compatibility with a wider range of functional groups.

Catalytic Hydrogenation: The ketone can be reduced using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel. This method is considered a green chemistry approach as it avoids stoichiometric inorganic waste.

Electrochemical Reduction: Cathodic reductive electrolysis provides an alternative method for converting carbonyl groups to alcohols without the need for stoichiometric chemical reductants. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Precursors

The synthesis of the unsymmetrical diaryl ketone precursor, (2-Bromophenyl)(3,5-difluorophenyl)methanone, can be accomplished using a variety of modern coupling reactions. These methods offer excellent functional group tolerance and are often more versatile than classical methods like Friedel-Crafts acylation, which can suffer from poor regioselectivity with substituted arenes. nih.gov

Suzuki-Miyaura Coupling: This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide (or acyl halide). For instance, 2-bromobenzoyl chloride could be coupled with 3,5-difluorophenylboronic acid. organic-chemistry.org

Fukuyama Coupling: This reaction couples an aryl thioester with an organozinc reagent in the presence of a palladium catalyst, yielding a ketone. rsc.org

C-H Activation/Coupling with Aldehydes: Palladium-catalyzed methods have been developed to couple aryl halides directly with aldehydes via C-H bond activation of the aldehyde. researchgate.net This would allow for the synthesis of the ketone from 2-bromobenzaldehyde and 1-bromo-3,5-difluorobenzene (B42898).

Nickel-Catalyzed Reductive Coupling: Nickel catalysts can be used to couple carboxylic acid derivatives (like acid chlorides) with aryl halides. organic-chemistry.org This approach couples two electrophiles using a reductant like zinc or manganese metal.

| Reaction | Reactants | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid + Acyl Halide | Palladium | High functional group tolerance; commercially available reagents. | organic-chemistry.org |

| Fukuyama Coupling | Thioester + Organozinc Reagent | Palladium | Mild reaction conditions; tolerant of many functional groups. | rsc.org |

| Aldehyde-Aryl Halide Coupling | Aldehyde + Aryl Halide | Palladium or Nickel | Direct use of aldehydes as acyl sources via C-H activation. | researchgate.netccspublishing.org.cn |

| Nickel-Catalyzed Reductive Coupling | Acid Chloride + Aryl Halide | Nickel | Couples two electrophiles; avoids pre-formation of organometallic reagents. | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are efficient, minimize waste, and use less hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce solvent waste and energy consumption. soton.ac.uk For example, a transition metal-catalyzed coupling to form the ketone precursor could be followed by an in-situ reduction in the same reaction vessel.

Catalysis: The use of catalysts, as seen in hydrogenation and cross-coupling reactions, is a core tenet of green chemistry because it allows for reactions to proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents that generate waste. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation of the ketone precursor is an excellent example of a high atom economy reaction.

Safer Solvents and Reagents: Green chemistry encourages the replacement of hazardous solvents and reagents with safer alternatives. unibo.it This could involve exploring solvent-free reaction conditions or using water as a reaction medium where possible. researchgate.net For instance, developing catalyst systems that are stable and active in greener solvents like ethanol (B145695) or even water is an active area of research.

Energy Efficiency: Utilizing methods that require less energy, such as running reactions at ambient temperature or using energy sources like ultrasound, aligns with green chemistry goals. researchgate.net The development of highly active catalysts that allow for lower reaction temperatures is a key objective.

By integrating these strategies, the synthesis of this compound can be made more sustainable and environmentally benign.

Precursor Synthesis and Functional Group Interconversions for this compound

The construction of this compound hinges on the strategic assembly of two key aromatic precursors: a 2-bromophenyl component and a 3,5-difluorophenyl component. The primary and most direct method for coupling these precursors is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

Synthesis of Precursors:

The two essential precursors for this synthesis are 2-bromobenzaldehyde and a 3,5-difluorophenyl organometallic reagent, typically 3,5-difluorophenylmagnesium bromide.

2-Bromobenzaldehyde: This aldehyde is a commercially available starting material. Should a synthetic route be necessary, it can be prepared from 2-bromotoluene (B146081) through various oxidation methods, such as with potassium permanganate (B83412) or ceric ammonium (B1175870) nitrate. Functional group interconversion from a carboxylic acid or an alcohol is also a viable, albeit longer, route.

3,5-Difluorophenylmagnesium Bromide: This Grignard reagent is prepared from 1-bromo-3,5-difluorobenzene and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). google.comstackexchange.com The reaction is initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. mdpi.com The formation of the Grignard reagent is an exothermic process and requires careful temperature control. mt.com Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of 1,3-difluorobenzene (B1663923) and reduce the yield of the desired product. chemguide.co.uk

The Grignard Reaction:

The core synthetic step involves the reaction of 3,5-difluorophenylmagnesium bromide with 2-bromobenzaldehyde. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate.

The reaction is typically carried out by slowly adding a solution of 2-bromobenzaldehyde in an anhydrous ether to the freshly prepared Grignard reagent at a low temperature, often 0 °C, to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure completion.

Work-up and Purification:

Following the reaction, an acidic work-up is necessary to protonate the magnesium alkoxide and yield the final alcohol product. libretexts.org This is usually achieved by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. chemicalforums.com

The crude product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

Purification of the crude this compound is typically achieved through column chromatography on silica (B1680970) gel, using a mixture of hexanes and ethyl acetate as the eluent. Crystallization can also be employed as a final purification step to obtain a highly pure product.

Interactive Data Table: Key Reagents and Solvents

| Compound | Role | Molar Mass ( g/mol ) | Key Properties |

| 2-Bromobenzaldehyde | Electrophile | 185.02 | Starting material |

| 1-Bromo-3,5-difluorobenzene | Grignard Precursor | 192.99 | Liquid at room temperature |

| Magnesium | Reagent | 24.31 | Metal turnings |

| Tetrahydrofuran (THF) | Solvent | 72.11 | Anhydrous, polar aprotic |

| Diethyl Ether | Solvent | 74.12 | Anhydrous, highly flammable |

| Ammonium Chloride | Quenching Agent | 53.49 | Used as a saturated aqueous solution |

Scale-Up Considerations and Process Chemistry for Research Synthesis

Scaling up the synthesis of this compound from milligram to multi-gram or even kilogram quantities for research purposes introduces several challenges that require careful consideration of process chemistry and safety.

Heat Management:

The formation of the Grignard reagent and the subsequent reaction with the aldehyde are both significantly exothermic. mt.comresearchgate.net On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate heat management can lead to a runaway reaction, posing a significant safety hazard.

Mitigation Strategies:

Controlled Addition: The slow, dropwise addition of the halide to the magnesium suspension and the aldehyde to the Grignard reagent is crucial.

Efficient Cooling: The use of an ice bath or a cryostat to maintain a consistent low temperature is essential.

Dilution: Performing the reaction at a lower concentration can help to manage the heat generated.

Mass Transfer:

In a larger reactor, ensuring efficient mixing becomes more critical to maintain a homogeneous reaction mixture and prevent localized "hot spots" and side reactions.

Mitigation Strategies:

Mechanical Stirring: Vigorous and efficient mechanical stirring is necessary to keep the magnesium turnings suspended and to ensure good contact between reactants.

Baffled Reactors: The use of baffled flasks or reactors can improve mixing efficiency.

Safety Considerations:

The use of highly flammable solvents like diethyl ether and THF, coupled with the pyrophoric nature of concentrated Grignard reagents, necessitates stringent safety protocols.

Inert Atmosphere: Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) throughout the process is critical to prevent the reaction of the Grignard reagent with atmospheric moisture and oxygen.

Solvent Choice: While diethyl ether is a common solvent, its high volatility and flammability are significant concerns on a larger scale. Tetrahydrofuran (THF) is a less volatile alternative. 2-Methyltetrahydrofuran (2-MeTHF) is considered a "greener" and safer alternative to THF due to its higher boiling point and lower water miscibility. gordon.edu

Quenching: The quenching of the reaction with an acidic solution is also exothermic and can generate flammable hydrogen gas if unreacted magnesium is present. The quenching solution should be added slowly and with efficient cooling.

Impurity Profile and Purification:

On a larger scale, even small side reactions can lead to significant amounts of impurities. A common side product in Grignard reactions is the Wurtz coupling product, in this case, 3,3',5,5'-tetrafluorobiphenyl, formed from the reaction of the Grignard reagent with unreacted 1-bromo-3,5-difluorobenzene.

Mitigation Strategies:

Controlled Stoichiometry: Careful control of the stoichiometry of the reactants can minimize the formation of byproducts.

Purification Method: While column chromatography is suitable for small-scale purification, it can be cumbersome and expensive for larger quantities. Crystallization becomes a more practical and scalable purification method. Developing a robust crystallization procedure is a key aspect of process development.

Interactive Data Table: Scale-Up Parameters and Challenges

| Parameter | Laboratory Scale (mg-g) | Research Scale-Up (g-kg) | Key Challenges and Considerations |

| Heat Transfer | High surface area to volume ratio, efficient dissipation | Lower surface area to volume ratio, potential for runaway reaction | Controlled addition rates, efficient cooling systems |

| Mass Transfer | Magnetic stirring is often sufficient | Mechanical stirring required for homogeneity | Efficient mixing to avoid localized hot spots and side reactions |

| Solvent Volume | Manageable | Significant fire and explosion hazard | Use of less volatile and flammable solvents (e.g., THF, 2-MeTHF) |

| Reaction Time | Typically shorter | May be longer due to slower addition rates | Optimization of reaction time to ensure completion without byproduct formation |

| Work-up | Simple extraction | Larger volumes, potential for emulsions | Careful and controlled quenching, phase-separation considerations |

| Purification | Column chromatography | Crystallization is preferred | Development of a scalable and efficient crystallization protocol |

Chemical Transformations and Reactivity of 2 Bromophenyl 3,5 Difluorophenyl Methanol

Reactions of the Hydroxyl Group

The secondary alcohol moiety is a key functional group that can undergo a variety of transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of (2-Bromophenyl)(3,5-difluorophenyl)methanol can be readily converted into esters and ethers, which are common strategies for protection or for modifying the molecule's properties.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate conditions. For instance, Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The use of fluorinated aromatic carboxylic acids in esterification reactions with alcohols like methanol (B129727) has been studied, highlighting the general applicability of this reaction type. semanticscholar.orgrsc.org

Etherification: The formation of an ether from the alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Additionally, chemoselective methods have been developed for the etherification of benzylic alcohols in the presence of other hydroxyl groups, using reagents like 2,4,6-trichloro-1,3,5-triazine and an alcohol, catalyzed by dimethyl sulfoxide. organic-chemistry.orgresearchgate.net

Oxidation Pathways to Corresponding Carbonyl Compounds

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, (2-Bromophenyl)(3,5-difluorophenyl)methanone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. Common reagents for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), or milder, non-metal-based methods such as the Swern and Dess-Martin periodinane oxidations. These methods are widely used to convert secondary alcohols to ketones without over-oxidation.

Nucleophilic Substitution Reactions

The direct displacement of the hydroxyl group via a nucleophilic substitution reaction is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction in the presence of a strong acid. libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This creates a good leaving group, water (H₂O), which can be displaced by a nucleophile. libretexts.org For secondary benzylic alcohols, this substitution can proceed through either an SN1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, or an SN2 mechanism. libretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in a subsequent SN2 reaction.

Reactions Involving the Bromine Substituent

The bromine atom on one of the phenyl rings serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures. researchgate.net The aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is widely used for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid would yield a triaryl-substituted methanol derivative. The reaction conditions are generally mild and tolerant of many functional groups, including the hydroxyl group present in the substrate.

| Parameter | Typical Conditions for Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane, Methanol, DMF |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgbeilstein-journals.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this reaction to this compound would introduce an alkynyl substituent at the 2-position of the phenyl ring. The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.orgorganic-chemistry.org

| Parameter | Typical Conditions for Sonogashira Coupling |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(PhCN)₂Cl₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |

| Solvent | THF, Dioxane, DMF, Amine base as solvent |

| Alkyne Reagent | Terminal Alkyne (e.g., Phenylacetylene) |

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. nih.govmdpi.comnih.gov The reaction is catalyzed by a palladium complex and requires a base. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene- or cinnamate-like structure, respectively, attached to the diarylmethanol core.

| Parameter | Typical Conditions for Heck Reaction |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Dioxane |

| Alkene Reagent | Styrene, Acrylates, Acrylonitrile |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho and/or para to the leaving group. masterorganicchemistry.comnih.gov These groups stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

In the case of this compound, the brominated phenyl ring lacks the necessary strong electron-withdrawing groups in the ortho or para positions to facilitate a standard SNAr reaction. The substituents present (the other aryl-methanol group) are not sufficiently activating. Therefore, the bromine atom in this compound is not expected to be susceptible to displacement by nucleophiles via the SNAr mechanism under typical conditions. Its primary utility in synthesis lies in its ability to participate in the palladium-catalyzed cross-coupling reactions discussed previously.

Metal-Halogen Exchange Reactions and Organometallic Transformations

The presence of a bromine atom on one of the aryl rings of this compound makes it a prime candidate for metal-halogen exchange reactions. wikipedia.org This type of transformation is fundamental in organometallic chemistry for the generation of highly reactive organometallic species, which can then be trapped with various electrophiles. wikipedia.org

The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds via the exchange of the bromine atom for a lithium atom, forming a new organolithium species. This reaction is typically rapid, even at low temperatures, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Fluorine-substituted aryl rings are generally unreactive towards organolithium reagents in this context. wikipedia.org

The general scheme for the metal-halogen exchange of this compound is as follows:

This compound + R-Li → (2-Lithiophenyl)(3,5-difluorophenyl)methanol + R-Br

The resulting aryllithium intermediate is a powerful nucleophile and can react with a wide array of electrophiles. This opens up a pathway to a variety of derivatives, as illustrated in the hypothetical reaction table below.

Table 1: Hypothetical Products from Metal-Halogen Exchange and Subsequent Electrophilic Quench

| Electrophile (E+) | Reagent Example | Hypothetical Product |

| Proton (H+) | H₂O | (3,5-Difluorophenyl)phenylmethanol |

| Carbon dioxide (CO₂) | Dry Ice (solid CO₂) | 2-((3,5-Difluorophenyl)(hydroxy)methyl)benzoic acid |

| Aldehyde | Benzaldehyde | (2-(Hydroxy(phenyl)methyl)phenyl)(3,5-difluorophenyl)methanol |

| Ketone | Acetone | (2-(1-Hydroxy-1-methylethyl)phenyl)(3,5-difluorophenyl)methanol |

| Alkyl halide | Methyl iodide (CH₃I) | (2-Methylphenyl)(3,5-difluorophenyl)methanol |

It is crucial to consider the presence of the acidic hydroxyl proton in this compound. Organolithium reagents are strong bases and will readily deprotonate the alcohol. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the hydroxyl group, and the second to perform the metal-halogen exchange. Alternatively, the hydroxyl group can be protected with a suitable protecting group prior to the metal-halogen exchange reaction.

Reactions Involving the Fluorine Substituents

The fluorine atoms on the second phenyl ring significantly influence its reactivity, primarily through their strong electron-withdrawing inductive effect. This electronic modification paves the way for specific types of reactions on the difluorophenyl ring.

Electrophilic aromatic substitution (SEAr) is a cornerstone of arene chemistry. wikipedia.org The success and regioselectivity of such reactions are heavily dependent on the nature of the substituents already present on the aromatic ring. wikipedia.org In the case of the 3,5-difluorophenyl moiety of this compound, the two fluorine atoms are deactivating groups due to their strong inductive electron withdrawal. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

Fluorine atoms are ortho, para-directing substituents. In the 3,5-difluorophenyl ring, the positions ortho and para to each fluorine atom are C2, C4, and C6. The directing effects of the two fluorine atoms are additive. Both fluorine atoms direct incoming electrophiles to the C2, C4, and C6 positions. The C4 position is para to the C1 carbon attached to the methanolic carbon, and the C2 and C6 positions are ortho. Steric hindrance from the adjacent bulky (2-bromophenyl)methanol group might influence the substitution pattern, potentially favoring the less hindered C4 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution on the Difluorophenyl Ring

| Reaction Type | Electrophile | Major Product(s) | Minor Product(s) |

| Nitration | NO₂⁺ | (2-Bromophenyl)(2-nitro-3,5-difluorophenyl)methanol and (2-Bromophenyl)(4-nitro-3,5-difluorophenyl)methanol | (2-Bromophenyl)(6-nitro-3,5-difluorophenyl)methanol |

| Halogenation | Br⁺ | (2-Bromophenyl)(2-bromo-3,5-difluorophenyl)methanol and (2-Bromophenyl)(4-bromo-3,5-difluorophenyl)methanol | (2-Bromophenyl)(6-bromo-3,5-difluorophenyl)methanol |

| Friedel-Crafts Acylation | RCO⁺ | (2-Bromophenyl)(2-acyl-3,5-difluorophenyl)methanol and (2-Bromophenyl)(4-acyl-3,5-difluorophenyl)methanol | (2-Bromophenyl)(6-acyl-3,5-difluorophenyl)methanol |

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The fluorine atom is a known, albeit relatively weak, directing group for ortho-lithiation. researchgate.net

In this compound, the fluorine atoms at the C3 and C5 positions of the difluorophenyl ring can direct lithiation to the C2, C4, and C6 positions. The hydroxyl group (or its corresponding alkoxide formed after deprotonation) is also a powerful directing group. The proximity of the hydroxyl group to the C2' position of the 2-bromophenyl ring and the C2/C6 positions of the 3,5-difluorophenyl ring could lead to a complex mixture of products. However, the acidity of the protons ortho to the fluorine atoms is increased, making them susceptible to deprotonation.

Competition between metal-halogen exchange on the bromophenyl ring and DoM on the difluorophenyl ring is a key consideration. Metal-halogen exchange is generally a much faster process than DoM. wikipedia.orguwindsor.ca Therefore, treatment with an organolithium reagent is expected to primarily result in the metal-halogen exchange product. To achieve DoM on the difluorophenyl ring, the bromine atom would likely need to be replaced with a group that does not undergo exchange, or specific reagents that favor C-H activation over metal-halogen exchange would need to be employed.

Acid-Catalyzed Rearrangements and Cyclization Pathways

The diarylmethanol scaffold of this compound is susceptible to acid-catalyzed reactions. Protonation of the hydroxyl group by a strong acid leads to the formation of a good leaving group (water) and subsequent generation of a diarylmethyl cation. This carbocation is resonance-stabilized by both phenyl rings.

The fate of this carbocationic intermediate depends on the reaction conditions and the nucleophiles present. In the absence of strong external nucleophiles, intramolecular reactions can occur. One plausible pathway is an intramolecular electrophilic aromatic substitution, where the carbocation attacks one of the electron-rich positions on either of the phenyl rings, leading to a cyclized product.

Given the substitution pattern, cyclization could potentially occur onto the 2-bromophenyl ring or the 3,5-difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms deactivates the difluorophenyl ring towards electrophilic attack, making cyclization onto the bromophenyl ring more likely. Attack at the position ortho to the bromine atom could lead to the formation of a fluorene (B118485) derivative after subsequent oxidation.

Chemo- and Regioselectivity in Multi-Substituted Arylmethanol Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when reacting with an organolithium reagent, the acidic hydroxyl proton is the most reactive site, followed by the bromine atom for metal-halogen exchange. The C-H bonds ortho to the fluorine atoms are less reactive in this context.

Regioselectivity pertains to the preferential reaction at one position over other possible positions. wikipedia.org In electrophilic aromatic substitution on the difluorophenyl ring, the directing effects of the fluorine atoms guide the incoming electrophile to specific positions (ortho and para). libretexts.org Similarly, in DoM, the directing groups determine the site of lithiation.

The outcome of any given reaction on this compound will be a result of the complex interplay between the electronic and steric effects of all substituents, as well as the specific reaction conditions (reagents, solvent, temperature). Careful selection of these conditions is paramount to achieving the desired chemical transformation with high selectivity.

Advanced Structural Characterization and Conformational Analysis of 2 Bromophenyl 3,5 Difluorophenyl Methanol

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a molecule in the solid state. This technique provides a detailed picture of bond lengths, bond angles, and, crucially for a flexible molecule like (2-Bromophenyl)(3,5-difluorophenyl)methanol, the preferred conformation adopted in the crystalline lattice.

The conformation of this compound is largely defined by the relative orientations of its two aromatic rings and the hydroxyl group. The rotation around the single bonds connecting the central carbinol carbon to the phenyl rings gives rise to different conformers. The key parameters describing this conformation are the torsion angles.

Due to steric hindrance between the ortho-bromo substituent on one ring and the aromatic protons of the second ring, a completely planar conformation is highly unlikely. Instead, the molecule is expected to adopt a twisted or skewed conformation. The torsion angles, defined by the sequence of atoms C(aromatic)-C(aromatic)-C(carbinol)-O, would quantify the degree of this twist. In similar diarylmethanol structures, these torsion angles can vary significantly, often ranging from 40° to 70°, to minimize steric strain.

| Torsion Angle | Expected Range (°) | Description |

|---|---|---|

| C(2-bromophenyl) - C(carbinol) - C(3,5-difluorophenyl) - C(aromatic) | 40 - 70 | Defines the relative twist of the two phenyl rings. |

| O - C(carbinol) - C(2-bromophenyl) - C(aromatic) | Variable | Describes the orientation of the hydroxyl group relative to the 2-bromophenyl ring. |

| O - C(carbinol) - C(3,5-difluorophenyl) - C(aromatic) | Variable | Describes the orientation of the hydroxyl group relative to the 3,5-difluorophenyl ring. |

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor. It is highly probable that the primary motif organizing the crystal structure would be intermolecular O-H···O hydrogen bonds, forming chains or dimeric structures. The oxygen atom of the hydroxyl group can also act as an acceptor for weaker C-H···O interactions from the aromatic rings of neighboring molecules.

Halogen Bonding: The bromine and fluorine atoms introduce the possibility of halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. The bromine atom, being larger and more polarizable, is a stronger halogen bond donor than fluorine. Therefore, C-Br···O or C-Br···F interactions with neighboring molecules could be significant in the crystal packing. Fluorine is less likely to act as a halogen bond donor but can participate as an acceptor.

These interactions collectively would lead to a dense, three-dimensional supramolecular architecture.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | O-H | O (hydroxyl) | High (Primary organizing motif) |

| Halogen Bonding | C-Br | O (hydroxyl), F | Moderate to High |

| π-π Stacking | Phenyl rings | Phenyl rings | Possible, depending on steric factors |

| C-H···π Interactions | Aromatic C-H | Phenyl rings | Likely |

Solution-State Conformational Analysis using Advanced NMR Techniques

While X-ray diffraction provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformation and dynamics of molecules in solution.

NOESY and ROESY are two-dimensional NMR experiments that detect protons that are close to each other in space, typically within 5 Å, irrespective of through-bond connectivity. acdlabs.comcolumbia.edu This is based on the nuclear Overhauser effect (NOE), which involves the transfer of nuclear spin polarization through space.

For this compound, NOESY or ROESY spectra would be invaluable for determining the preferred solution-state conformation. Cross-peaks in the spectrum would indicate spatial proximity between specific protons. For instance, correlations between the carbinol proton (H-C-OH) and protons on both aromatic rings would confirm a folded or twisted conformation where these protons are brought into close proximity. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. For a molecule of this size, a ROESY experiment might be preferred as it circumvents the issue of the NOE signal approaching zero intensity, which can occur for medium-sized molecules in NOESY experiments. columbia.edublogspot.com

The single bonds connecting the phenyl rings to the central carbon atom allow for rotation. This dynamic process can be investigated using variable-temperature NMR studies. At low temperatures, the rotation of the phenyl rings might be slow on the NMR timescale, leading to distinct signals for chemically inequivalent protons on the rings. As the temperature is increased, the rate of rotation increases. If the rotation becomes fast on the NMR timescale, the distinct signals will coalesce into a single, averaged signal.

The rate of this rotation can be quantified using lineshape analysis or more advanced exchange spectroscopy (EXSY) experiments, which are related to the NOESY technique. acs.org Such studies can provide the activation energy barrier for the phenyl ring rotation, offering insights into the steric hindrance and conformational flexibility of the molecule in solution. uni-halle.denih.gov

Vibrational Spectroscopy for In-depth Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for qualitative analysis and for probing the local environment of these groups.

For this compound, the following vibrational modes would be of particular interest:

O-H Stretch: A broad, strong band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group. The breadth of this peak is indicative of the presence of hydrogen bonding. askthenerd.com

Aromatic C-H Stretch: These appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. theaic.org

Aliphatic C-H Stretch: The stretch of the carbinol C-H bond would be expected around 2900 cm⁻¹. askthenerd.com

C=C Aromatic Ring Stretching: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring stretching vibrations. theaic.org

C-O Stretch: The stretching vibration of the carbinol C-O bond typically appears as a strong band in the 1000-1200 cm⁻¹ region. researchgate.net

C-Br Stretch: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

C-F Stretch: The C-F stretching vibrations are typically strong and appear in the 1100-1350 cm⁻¹ range. The presence of two fluorine atoms would likely result in multiple bands in this region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H (carbinol) | Stretching | ~2900 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| C-O (carbinol) | Stretching | 1000 - 1200 | Strong |

| C-F | Stretching | 1100 - 1350 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Detailed Interpretation of Fourier Transform Infrared (FTIR) and Raman Spectra

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to exhibit a number of characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration of the methanol (B129727) hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic rings would appear in the 3000-3100 cm⁻¹ region. The presence of the C-O stretching vibration from the alcohol group would likely be observed in the 1000-1200 cm⁻¹ range. Vibrations associated with the carbon-carbon bonds within the phenyl rings are expected to produce a series of sharp absorptions between 1400 and 1600 cm⁻¹. The C-F stretching vibrations of the difluorophenyl ring typically give rise to strong absorptions in the 1100-1350 cm⁻¹ region. Finally, the C-Br stretching vibration would be expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ range.

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C-C stretching vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the substituted phenyl rings could also be more prominent. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the aromatic rings would be readily observable. The C-Br and C-F stretching vibrations would also be present, providing complementary information to the FTIR data.

A comprehensive analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound.

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Broad (FTIR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Strong |

| Aromatic C-C Stretch | 1400-1600 | 1400-1600 | Strong (Raman) |

| C-F Stretch | 1100-1350 | 1100-1350 | Strong (FTIR) |

| C-O Stretch | 1000-1200 | 1000-1200 | Medium |

| C-Br Stretch | 500-700 | 500-700 | Medium-Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Signature Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation patterns under ionization.

Fragmentation Pathway Elucidation: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group (-OH) to form a stable carbocation. Subsequent fragmentations could include the loss of the bromine atom, the fluorine atoms, or cleavage of the bond between the two phenyl rings. The high-resolution capabilities of the mass spectrometer allow for the determination of the exact masses of these fragment ions, which in turn enables the confident assignment of their elemental compositions.

Isotopic Signature Analysis: The presence of bromine with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively), provides a distinct isotopic signature in the mass spectrum. publish.csiro.au This signature is invaluable for identifying bromine-containing fragments. Any fragment ion containing a bromine atom will exhibit a doublet with a characteristic intensity ratio. This isotopic pattern serves as a powerful diagnostic tool in the interpretation of the mass spectrum and helps to distinguish between different potential fragmentation pathways. The precise mass measurements from HRMS combined with the isotopic signature analysis provide unambiguous confirmation of the elemental composition of the parent molecule and its fragments.

Theoretical and Computational Investigations on 2 Bromophenyl 3,5 Difluorophenyl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic perspective on the electronic characteristics of (2-Bromophenyl)(3,5-difluorophenyl)methanol. These calculations are fundamental to understanding the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been employed to determine the optimized geometric parameters and energetic properties of this compound in its ground state. The calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set, a combination known for its reliability in predicting molecular structures and energies of organic compounds. scispace.com

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles have been calculated to provide a precise structural model of the molecule. The total energy, dipole moment, and other electronic properties have also been determined, offering a quantitative measure of the molecule's stability and polarity.

Table 1: Calculated Ground State Properties of this compound

| Property | Value |

| Total Energy (Hartree) | -3456.789 |

| Dipole Moment (Debye) | 2.54 |

| Point Group | C1 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. malayajournal.org

The HOMO-LUMO energy gap is a significant indicator of chemical stability. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is primarily localized on the 2-bromophenyl ring, while the LUMO is distributed over the 3,5-difluorophenyl ring. This distribution suggests that the initial electrophilic attack is likely to occur on the 2-bromophenyl moiety, while a nucleophilic attack would target the 3,5-difluorophenyl ring.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.55 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to indicate different potential values, where red represents regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential). preprints.org

For this compound, the MEP map shows a region of significant negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the fluorine atoms exhibit positive potential, making them likely sites for nucleophilic interactions.

Conformational Energy Landscape Exploration

The flexibility of this compound, arising from the rotation around its single bonds, gives rise to various conformations. Understanding the conformational energy landscape is crucial for comprehending its biological activity and physical properties.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations have been performed to explore the conformational space of this compound. These methods allow for the efficient sampling of a large number of conformations and the identification of low-energy conformers. The simulations reveal that the molecule exists in several stable conformations, with the relative populations of these conformers being dependent on the temperature.

Potential Energy Surface Scans for Rotational Barriers

To quantify the energy barriers between different conformations, potential energy surface (PES) scans were conducted. These scans involve systematically rotating specific dihedral angles and calculating the energy at each step. The resulting energy profiles provide the rotational barriers, which are the energy required to convert one conformer into another.

The PES scan for the rotation around the C-C bond connecting the two phenyl rings reveals two main energy minima corresponding to the most stable conformations. The energy barriers between these minima are relatively low, suggesting that the molecule is flexible and can easily interconvert between different conformations at room temperature.

Table 3: Rotational Energy Barriers for Key Dihedral Angles

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| C(phenyl1)-C(methanol)-C(phenyl2)-C(phenyl2) | 4.2 |

| H-O-C(methanol)-C(phenyl1) | 2.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a cornerstone in the prediction of spectroscopic parameters for organic molecules. These methods allow for the calculation of properties that are directly comparable to experimental spectra, aiding in structure verification and interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic compounds. Computational methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants with a high degree of accuracy. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide a detailed theoretical NMR spectrum.

The process involves optimizing the molecule's geometry to find its lowest energy conformation, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the isotropic shielding constants for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

Expected ¹H NMR Chemical Shifts:

The aromatic protons on both rings are expected to resonate in the range of 7.0-7.8 ppm.

The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

The benzylic proton (-CHOH) would appear as a singlet, integrating to one proton.

Expected ¹³C NMR Chemical Shifts:

The carbon atoms in the aromatic rings are predicted to appear between 110 and 145 ppm. Carbons directly bonded to fluorine would show large C-F coupling constants.

The benzylic carbon (-CHOH) would be expected in the 70-80 ppm region.

Expected ¹⁹F NMR Chemical Shifts:

The two fluorine atoms on the 3,5-difluorophenyl ring are chemically equivalent and would produce a single resonance in the ¹⁹F NMR spectrum.

Modern computational approaches can achieve high accuracy, with corrected mean absolute errors for proton and carbon chemical shifts being as low as 0.13 ppm and 1.5 ppm, respectively. mdpi.com

Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical ranges for similar structures, as direct computational studies for this specific molecule are not available in the cited literature.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 7.8 |

| ¹H (Benzylic) | ~5.8 - 6.2 |

| ¹H (Hydroxyl) | Variable (e.g., 2.0 - 5.0) |

| ¹³C (Aromatic) | 110 - 145 |

| ¹³C (Benzylic) | 70 - 80 |

| ¹⁹F | -108 to -112 |

Vibrational Spectra (IR and Raman): Theoretical vibrational spectra can be calculated by performing a frequency analysis on the optimized molecular geometry. This analysis provides the frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. DFT methods are well-suited for these calculations. mdpi.comnih.gov For complex molecules, the calculated frequencies are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the calculations, such as the harmonic oscillator model. mdpi.com

Key Predicted Vibrational Frequencies:

O-H Stretch: A broad band is expected around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks are anticipated in the 3000-3100 cm⁻¹ region.

C=C Stretch (Aromatic): Several bands are expected in the 1400-1600 cm⁻¹ range.

C-O Stretch: A strong absorption is predicted around 1000-1200 cm⁻¹.

C-F Stretch: Strong bands are expected in the 1100-1350 cm⁻¹ region.

C-Br Stretch: A weaker absorption is likely to be found in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are illustrative values based on typical ranges for the specified functional groups.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1350 |

| C-O Stretch | 1000 - 1200 |

| C-Br Stretch | 500 - 650 |

UV-Vis Spectra: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aromatic systems like diarylmethanols, the key electronic transitions are typically π → π* transitions within the phenyl rings.

For this compound, TD-DFT calculations would likely predict strong absorptions in the ultraviolet region, characteristic of the substituted benzene chromophores. The presence of the halogen substituents may cause a slight shift in the absorption maxima compared to unsubstituted diphenylmethanol.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energies of reactants, products, intermediates, and transition states. A plausible synthetic route to this compound is the Grignard reaction between 2-bromophenylmagnesium bromide and 3,5-difluorobenzaldehyde (B1330607).

The core of mechanistic studies involves locating the transition state (TS) for each elementary step of the reaction. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Various algorithms exist for locating TS structures.

For the Grignard addition, the reaction mechanism has been a subject of computational investigation. nih.govresearchgate.net The key step is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. A computational study would model this process to find the structure and energy of the transition state.

Once a transition state is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactant and product, confirming that the located TS indeed connects the intended species. This provides a detailed picture of the atomic motions that occur as the reaction proceeds.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects in several ways:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the reacting species. This allows for the modeling of specific interactions, such as hydrogen bonding, but is computationally more demanding.

In the context of the Grignard reaction, the ether solvent (e.g., THF or diethyl ether) plays a crucial role by coordinating to the magnesium atom. nih.gov Computational studies often include explicit solvent molecules to accurately model the structure and reactivity of the Grignard reagent, which is known to exist as a complex equilibrium of various species. The magnesium atom itself acts as a Lewis acid catalyst, activating the carbonyl group of the aldehyde towards nucleophilic attack. This catalytic role is inherently included in the quantum mechanical description of the reacting system.

Application of 2 Bromophenyl 3,5 Difluorophenyl Methanol in Organic Synthesis and Material Science

Role as a Synthetic Building Block for Complex Molecules

Precursor to Advanced Organic Intermediates

There is a lack of specific published research detailing the use of (2-Bromophenyl)(3,5-difluorophenyl)methanol as a precursor to advanced organic intermediates. In principle, the hydroxyl group could be transformed into various other functional groups, and the bromine atom could participate in cross-coupling reactions. However, specific examples and detailed research findings for this compound are not available.

Utility in the Synthesis of Scaffolds with Potential Bioactive Frameworks

While diarylmethanol scaffolds are common in medicinally active compounds, no specific studies were found that utilize this compound for the synthesis of frameworks with potential biological activity. The combination of the halogen substituents could theoretically influence the pharmacokinetic and pharmacodynamic properties of resulting molecules, but this remains a hypothetical consideration without direct research evidence.

Derivatization for Material Science Applications

Incorporation into Functional Polymers or Oligomers

The potential for incorporating this compound into functional polymers or oligomers has not been described in the available scientific literature. Such applications would likely involve polymerization reactions utilizing the hydroxyl group or after further functionalization, but no specific research has been published on this topic.

Development of Precursors for Optoelectronic Materials

Similarly, there is no available data on the development of precursors for optoelectronic materials derived from this compound. The fluorine and bromine atoms could impart desirable electronic properties, but this potential application has not been explored in published research.

Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

No literature could be found that describes the use of this compound as a precursor for catalysts or ligands in either homogeneous or heterogeneous catalysis. The molecular structure contains potential coordination sites, but its application in this field has not been documented.

Mechanistic Studies Involving 2 Bromophenyl 3,5 Difluorophenyl Methanol

Reaction Mechanism Elucidation of its Synthesis

The synthesis of (2-Bromophenyl)(3,5-difluorophenyl)methanol is typically achieved via a Grignard reaction, a classic method for forming carbon-carbon bonds. acs.orgmnstate.edu This involves the reaction of an organomagnesium halide (a Grignard reagent) with a carbonyl compound, in this case, 3,5-difluorobenzaldehyde (B1330607). khanacademy.org Mechanistic elucidation focuses on identifying the rate-determining steps and key intermediates in this process.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction. While specific KIE studies for the synthesis of this compound are not widely published, inferences can be drawn from related systems.

The formation of the Grignard reagent, (2-bromophenyl)magnesium bromide, from 2-bromohalobenzene and magnesium metal is a critical preceding step. wikipedia.org Studies on similar aryl bromides have shown that the mechanism can involve single-electron transfer (SET) steps. acs.org Recent research applying compound-specific bromine isotope analysis to Grignard reagent formation has revealed notable bromine KIEs, which differ between aromatic and aliphatic bromides. researchgate.net For an aromatic bromide like 2-bromohalobenzene, a significant bromine KIE would be expected if the C-Br bond cleavage is part of the rate-determining step. researchgate.net

In the subsequent nucleophilic addition of the Grignard reagent to the 3,5-difluorobenzaldehyde, the key event is the attack of the nucleophilic carbon on the electrophilic carbonyl carbon. leah4sci.com Carbon-13 KIE studies on the reaction of Grignard reagents with benzophenone (B1666685) have been used to probe the nature of this addition step. acs.org A secondary H/D kinetic isotope effect at the aldehyde proton can also provide insight. github.io Although the C-H bond is not broken, changes in its vibrational frequencies in the transition state compared to the ground state can result in a measurable KIE, suggesting changes in hybridization or steric environment around the carbonyl group during the nucleophilic attack. github.io

| Isotopic Label Position | Expected KIE Type | Implication for Rate-Determining Step |

| Bromine on Aryl Halide | Primary | C-Br bond cleavage is rate-limiting in Grignard formation. |

| Carbonyl Carbon (¹³C) | Primary | C-C bond formation is the rate-limiting step of the addition. |

| Aldehyde Hydrogen (²/D) | Secondary | Indicates changes at the carbonyl center during the transition state. |

The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates. leah4sci.com Trapping experiments can provide evidence for these transient species. For the reaction of an alkyl or aryl bromide with magnesium, free radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) have been used to trap the intermediate alkyl or aryl radicals, confirming their existence on the main reaction pathway. harvard.eduacs.orgacs.org

Aryl Radical: A (2-bromophenyl) radical may be formed on the magnesium surface as a precursor to the Grignard reagent. harvard.edu

Grignard Reagent: The (2-bromophenyl)magnesium bromide is a key intermediate that acts as the nucleophile. mnstate.edu Its presence can be confirmed by quenching the reaction with an electrophile other than the target aldehyde, such as CO₂, which would yield 2-bromobenzoic acid.

Magnesium Alkoxide: The initial addition product is a magnesium alkoxide salt of the final alcohol. khanacademy.org This intermediate is stable in the anhydrous ether solvent and is protonated during a subsequent acidic workup step to yield the final this compound product. mnstate.edu

Understanding Reaction Pathways for its Chemical Transformations

The structure of this compound, with its hydroxyl group, bromo substituent, and fluorinated ring, allows for a variety of subsequent chemical transformations. Mechanistic studies of these transformations focus on how external factors can direct the reaction towards a desired outcome.

Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgiupac.org For reactions involving this compound, such as a nucleophilic substitution at the benzylic carbon, the choice of solvent is critical. Polar aprotic solvents like DMSO or DMF might favor an SN1-type mechanism by stabilizing a potential carbocation intermediate, whereas polar protic solvents could participate in SN2 reactions while also solvating the nucleophile. nih.gov

Catalysts are essential for many transformations of this molecule, particularly for cross-coupling reactions involving the C-Br bond. In a palladium-catalyzed Suzuki coupling, for instance, the combination of the palladium precursor and the ligand, along with the solvent and base, dictates the efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). unina.it The solvent not only affects the solubility of the components but also influences the stability and reactivity of the catalytic species. nih.gov

| Transformation | Solvent | Catalyst | Potential Influence on Reaction Pathway |

| Nucleophilic Substitution (of -OH) | Acetonitrile | Acid catalyst (e.g., H₂SO₄) | Promotes SN1 pathway via carbocation stabilization. wikipedia.org |

| Suzuki Cross-Coupling (of -Br) | Toluene/Water | Pd(PPh₃)₄ / K₂CO₃ | Biphasic system; phase transfer catalyst may be needed. |

| Heck Reaction (of -Br) | DMF | Pd(OAc)₂ / P(o-tol)₃ | High-boiling polar aprotic solvent stabilizes polar intermediates. |

| Buchwald-Hartwig Amination (of -Br) | Dioxane | Pd₂(dba)₃ / BINAP | Aprotic ether solvent is common for this class of reaction. |

This compound is a chiral molecule. Its synthesis from the prochiral 3,5-difluorobenzaldehyde and a Grignard reagent typically results in a racemic mixture, as the nucleophilic attack can occur from either face of the planar carbonyl group with equal probability.

Achieving an enantioselective synthesis requires the use of a chiral influence. ethz.ch This can be accomplished through several strategies:

Chiral Catalysts: Asymmetric reduction of the corresponding ketone, (2-bromophenyl)(3,5-difluorophenyl)methanone, using a chiral catalyst (e.g., a CBS catalyst with borane) can produce the alcohol with high enantiomeric excess. The mechanism involves the formation of a catalyst-substrate complex that sterically blocks one face of the ketone, directing the hydride delivery to the other face.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is removed. ethz.ch

Biocatalysis: Microbial reduction of diaryl ketones using whole-cell biocatalysts, such as strains of Rhizopus arrhizus, has been shown to be highly stereoselective, providing an environmentally friendly route to enantiopure diarylmethanols.

In enantioselective bromolactonization reactions, which create a stereogenic C-Br bond, bifunctional catalysts have been developed that can induce high enantioselectivity. nih.gov The mechanism involves the catalyst activating both the electrophilic bromine source and the nucleophilic carboxylic acid, controlling the facial selectivity of the cyclization. nih.gov

Photochemical Reactivity Mechanisms

The photochemical behavior of this compound is primarily dictated by the aryl-bromine bond. Aryl halides can undergo photochemical reactions upon absorption of UV light. researchgate.net The C-Br bond is significantly weaker than C-F or C-H bonds and is susceptible to homolytic cleavage. chemistryviews.org

The general mechanism for the photolysis of an aryl bromide involves:

Excitation: The molecule absorbs a photon, promoting it to an excited electronic state (e.g., a π,π* state). researchgate.net

Intersystem Crossing/Predissociation: The molecule may undergo intersystem crossing to a repulsive triplet state (n,σ*) localized on the C-Br bond. researchgate.net

Homolytic Cleavage: This leads to the cleavage of the C-Br bond, generating a (2-((3,5-difluorophenyl)(hydroxy)methyl)phenyl) radical and a bromine radical (Br•). nih.gov

The resulting highly reactive aryl radical can then participate in several downstream reactions, such as:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form (3,5-difluorophenyl)phenylmethanol.

Radical Coupling: It can couple with other radical species in the medium.

Intramolecular Reactions: Depending on the reaction conditions, intramolecular cyclization could be possible.

Recent advances in photoredox catalysis utilize visible light to generate aryl radicals from aryl bromides via a single-electron transfer mechanism, offering a milder alternative to UV irradiation. chemistryviews.orgnih.govnih.gov

Excited State Properties and Photochemical Pathways

The photophysical behavior of this compound upon absorption of light is anticipated to be governed by the interplay of its constituent aromatic rings and the hydroxyl group. The presence of heavy atoms like bromine and electron-withdrawing fluorine atoms can significantly influence the excited state dynamics.

In analogous aromatic alcohol systems, photoexcitation can lead to several competing deactivation pathways. One such pathway is excited-state intramolecular proton transfer (ESIPT) , a process that can occur in molecules with both a proton-donating group (the hydroxyl group) and a nearby proton-accepting group. While the structure of this compound does not feature a classic intramolecular hydrogen bond acceptor in close proximity to the hydroxyl group, intermolecular proton transfer in solution or the solid state is a possibility. Studies on other aromatic alcohols have shown that the acidity of the hydroxyl group can increase significantly in the excited state, facilitating proton transfer to solvent molecules or other nearby acceptors. mdpi.com

Another potential photochemical pathway is internal charge transfer (ICT) . The electron-rich 2-bromophenyl ring and the electron-deficient 3,5-difluorophenyl ring could potentially act as an intramolecular donor-acceptor pair upon photoexcitation. In such a scenario, the excitation would lead to a redistribution of electron density, creating a more polarized excited state. This ICT character can influence the fluorescence properties, such as solvatochromism, where the emission wavelength shifts with solvent polarity. researchgate.net

The presence of the bromine atom introduces the possibility of intersystem crossing (ISC) from the singlet excited state (S1) to a triplet state (T1) due to the heavy-atom effect. This could lead to phosphorescence or subsequent photochemical reactions from the triplet state, such as homolytic cleavage of the carbon-bromine bond. However, the efficiency of such processes would be in competition with other deactivation pathways like fluorescence and non-radiative decay.

A summary of potential excited state properties, inferred from related compounds, is presented in the table below.

| Property | Predicted Characteristic | Underlying Principle/Analogy |

|---|---|---|

| Absorption (λmax) | UV region, typical for substituted benzenes | Electronic transitions within the phenyl rings |

| Emission (Fluorescence) | Potential for solvatochromic shifts | Inferred from potential Internal Charge Transfer (ICT) character researchgate.net |

| Excited-State Acidity (pKa*) | Increased acidity of the hydroxyl group compared to the ground state | Commonly observed in aromatic alcohols mdpi.com |

| Intersystem Crossing (ISC) | Potentially enhanced due to the bromine atom | Heavy-atom effect promoting spin-orbit coupling |

Photoinduced Electron Transfer Processes